

# Comprehensive Application Notes and Protocols for 4-HNE Research in Neurodegenerative Diseases

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## Compound Focus: 4-Hydroxynonenal

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## Introduction to 4-HNE in Neurodegenerative Pathology

**4-Hydroxynonenal (4-HNE)** is a highly reactive  $\alpha,\beta$ -unsaturated aldehyde product of **lipid peroxidation** that has emerged as a critical mediator and biomarker of **oxidative stress** in neurodegenerative diseases. As the brain is particularly rich in polyunsaturated fatty acids and has high oxygen consumption, it is especially vulnerable to lipid peroxidation, making 4-HNE a key player in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and other neurodegenerative conditions [1] [2]. This **lipid-derived aldehyde** forms due to the peroxidation of  $\omega$ -6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid through both enzymatic and non-enzymatic pathways [1]. Under physiological conditions, 4-HNE concentrations remain low (typically 0.28–0.68  $\mu$ M in plasma), but during oxidative stress, these levels can increase up to 100-fold, reaching concentrations that cause significant cellular damage [3].

The significance of 4-HNE in neurodegenerative diseases stems from its **dual nature** as both a toxic byproduct and a signaling molecule. At low physiological concentrations ( $\leq 5$   $\mu$ M), 4-HNE functions as a **signaling mediator** that regulates various cellular processes through interactions with receptors, kinases, phosphatases, and transcription factors [3]. However, at elevated concentrations, it becomes a potent **cytotoxic agent** that forms Michael adducts with proteins, DNA, and lipids, disrupting essential cellular

functions and promoting neurodegeneration [1] [4]. Immunohistochemical studies have consistently demonstrated increased 4-HNE immunoreactivity in neurofibrillary tangles and senile plaques in AD, in the cytoplasm of residual motor neurons in sporadic ALS, and in Lewy bodies in PD and dementia with Lewy bodies [2].

Table 1: Key Characteristics of 4-HNE in Neurodegenerative Diseases

Property	Physiological Conditions	Pathological Conditions	Detection Methods
Concentration	0.28-0.68 $\mu\text{M}$ in plasma, $\leq 5$ $\mu\text{M}$ intracellular	Up to 100-fold increase (up to 50-100 $\mu\text{M}$ )	ELISA, GC-MS, Immunodetection
Primary Sources	Basal lipid peroxidation of $\omega$ -6 PUFAs	Oxidative stress-induced peroxidation	Lipid peroxidation assays
Protein Adducts	Minimal Michael adducts and Schiff bases	Extensive adduct formation with histidine, cysteine, lysine residues	Immunoblotting, Mass spectrometry
Cellular Effects	Regulation of signaling pathways (NF- $\kappa$ B, Nrf2, Akt/PKB)	Inhibition of key enzymes, mitochondrial dysfunction, apoptosis	Functional assays, Cell viability tests

## Detection and Quantification Methods

### Immunohistochemistry Protocol for 4-HNE-Protein Adducts

**Immunohistochemical detection** of 4-HNE-protein adducts in brain tissues provides crucial spatial information about lipid peroxidation patterns in neurodegenerative contexts. This protocol has been optimized for formalin-fixed, paraffin-embedded human or animal model brain sections.

- **Tissue Preparation and Sectioning:** Begin with 4-5 $\mu\text{m}$  thick sections of formalin-fixed, paraffin-embedded brain tissue mounted on charged slides. Deparaffinize through xylene (2 changes, 5 minutes each) and rehydrate through graded ethanol series (100%, 95%, 70% - 2 minutes each) to distilled

water. Perform **antigen retrieval** using citrate buffer (pH 6.0) in a microwave (750W, 15 minutes, followed by 20 minutes cooling) or steamer (30 minutes at 96°C) [5].

- **Blocking and Antibody Incubation:** Quench endogenous peroxidase with 3% H<sub>2</sub>O<sub>2</sub> in methanol for 10 minutes. Block non-specific binding with 5% normal serum (matched to secondary antibody host species) in PBS for 1 hour at room temperature. Incubate with **primary antibody** (mouse or rabbit anti-4-HNE, recommended dilution 1:100-1:500) overnight at 4°C in a humidified chamber. Negative controls should omit primary antibody or use pre-immune serum [5] [2].
- **Detection and Visualization:** After PBS washes (3×5 minutes), apply species-appropriate biotinylated secondary antibody (1:200-1:500) for 1 hour at room temperature. Following additional washes, apply ABC reagent (Vector Laboratories) for 30 minutes. Develop with **DAB substrate** (0.05% DAB, 0.015% H<sub>2</sub>O<sub>2</sub> in PBS) for 2-10 minutes, monitoring reaction intensity microscopically. Counterstain lightly with hematoxylin, dehydrate, clear, and mount with synthetic resin [5] [2].
- **Interpretation and Troubleshooting:** 4-HNE immunoreactivity appears as **brown cytoplasmic staining** in neurons and glial cells. In AD brains, expect prominent staining in neurofibrillary tangles and senile plaques; in PD, Lewy bodies show positive staining. For troubleshooting high background, optimize antibody dilution, increase blocking time, or include additional washes. For weak signal, extend primary antibody incubation time or try alternative antigen retrieval methods [2].

## Immunoblotting Protocol for 4-HNE-Modified Proteins

**Western blot detection** of 4-HNE-modified proteins enables quantification of specific protein targets and assessment of overall oxidative damage in brain homogenates.

- **Sample Preparation:** Homogenize brain tissue (cerebellum, cortex, or specific regions of interest) in RIPA buffer (50mM Tris-HCl, pH 7.4, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors (1mM PMSE, 10µg/mL aprotinin, 10µg/mL leupeptin) and 10µM butylated hydroxytoluene to prevent artificial lipid peroxidation during processing. Centrifuge at 15,000×g for 15 minutes at 4°C and collect supernatant for protein quantification using BCA assay [5].

- **Electrophoresis and Transfer:** Separate 20-40µg of protein by SDS-PAGE (4-20% gradient gels recommended) under reducing conditions. Transfer to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For 4-HNE-modified proteins, efficient transfer is crucial as adducts may alter protein mobility. Confirm transfer with Ponceau S staining [5] [4].
- **Immunodetection:** Block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with **primary anti-4-HNE antibody** (1:1000-1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation. After thorough washing (3×10 minutes in TBST), incubate with HRP-conjugated secondary antibody (1:5000-1:10000) for 1 hour at room temperature. Detect using **enhanced chemiluminescence** and image with CCD-based systems [5].
- **Normalization and Analysis:** Normalize 4-HNE signal to total protein loading using housekeeping proteins (β-actin, GAPDH). Densitometric analysis should account for both specific bands of interest and potential smearing patterns characteristic of extensive protein modification. Include positive controls (4-HNE-modified BSA) to ensure antibody specificity [4].

## ELISA-Based Quantification Protocol

**Enzyme-linked immunosorbent assays** provide sensitive quantification of 4-HNE-protein adducts in biological fluids, tissue homogenates, and cell culture supernatants.

- **Plate Coating and Blocking:** Coat 96-well plates with protein samples (1-10µg/well in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C. Include standard curve points using 4-HNE-modified BSA (0-500nM). Block plates with 1-3% BSA or 5% non-fat dry milk in PBS for 2 hours at room temperature to minimize non-specific binding [6].
- **Antibody Incubation and Detection:** Incubate with primary anti-4-HNE antibody (1:1000-1:5000 dilution in blocking buffer) for 2 hours at room temperature or overnight at 4°C. After washing (3×5 minutes with PBST), add HRP-conjugated secondary antibody (1:5000-1:10000) for 1 hour at room temperature. Develop with TMB substrate for 15-30 minutes, stop with 1N H<sub>2</sub>SO<sub>4</sub>, and read absorbance at 450nm with reference at 570nm [6].

- **Validation and Quality Control:** Determine intra- and inter-assay coefficients of variation (<10% and <15%, respectively). Establish lower limit of detection through standard curve analysis. Include quality control samples in each run. For cell culture studies, measure 4-HNE in both cells and media to assess overall production and export [6].

## Experimental Models for Studying 4-HNE in Neurodegeneration

### Chemical and Dietary Models

**Chemical induction models** provide controlled systems for investigating 4-HNE-mediated neurodegeneration mechanisms and testing therapeutic interventions.

- **High-Fat Diet and Nitrosamine Model:** This model explores the interaction between environmental exposures and dietary factors in promoting neurodegeneration. As described in [5], administer **N-nitrosodiethylamine (NDEA)** by intraperitoneal injection to Long Evans rat pups (e.g., 10-20mg/kg) during early development. Upon weaning, feed animals with high-fat chow (60% fat) or low-fat control (5% fat) for 8 weeks. This combination mimics the multifactorial etiology of type 2 diabetes mellitus with neurodegeneration, showing synergistic effects on 4-HNE accumulation, ceramide generation, and impairments in brain insulin signaling pathways [5].
- **Sodium Iodate Model for Retinal Degeneration:** While primarily used for studying age-related macular degeneration, this model effectively induces oxidative stress and 4-HNE accumulation in neural tissues. Administer **sodium iodate (NaIO<sub>3</sub>)** intravenously to rodents (typically 20-40mg/kg) to selectively trigger RPE damage and secondary photoreceptor loss. In this model, 4-HNE, along with other oxidative stress markers (8-OHdG, nitrotyrosine), is consistently upregulated in RPE and photoreceptor layers, indicating ROS-mediated cellular injury [6].
- **Direct 4-HNE Administration:** For mechanistic studies, apply 4-HNE directly to cell cultures or administer to animals. For in vitro studies, prepare fresh 4-HNE solutions in ethanol or culture medium and treat cells at concentrations ranging from 1-50μM for various durations. Lower concentrations (1-5μM) mimic signaling functions, while higher concentrations (10-50μM) induce cytotoxic effects. For

in vivo administration, 4-HNE can be delivered via intracerebral injection to study direct effects on brain tissue [3].

## Genetic and Transgenic Models

**Genetic models** provide insights into specific molecular pathways involved in 4-HNE metabolism and toxicity relevant to neurodegenerative diseases.

- **SOD1 Mutant Models for ALS:** Transgenic mice expressing mutant human **SOD1 genes** (such as G93A-SOD1) develop progressive motor neuron degeneration resembling ALS. These models show increased 4-HNE immunoreactivity in the cytoplasm of residual motor neurons, similar to human sporadic ALS. The mutant SOD1 protein has reduced antioxidant capacity and may promote oxidative stress through gain-of-function mechanisms, leading to increased lipid peroxidation and 4-HNE formation [2] [4].
- **Aldehyde Dehydrogenase Models:** Genetic manipulation of **ALDH2 and ALDH1A1**, key enzymes in 4-HNE detoxification, creates models with enhanced susceptibility to oxidative stress. Knockout or inhibition of these enzymes results in accumulation of 4-HNE and exacerbation of neurodegenerative processes. These models are particularly useful for studying the role of 4-HNE clearance mechanisms in neurodegeneration and for testing interventions that enhance aldehyde detoxification capacity [1] [4].

Table 2: Experimental Models for Studying 4-HNE in Neurodegeneration

Model Type	Induction Method	Key 4-HNE Findings	Applications
High-Fat Diet + NDEA	NDEA injection + 60% fat diet	Synergistic increase in cerebellar 4-HNE; impaired insulin signaling; increased ceramides	T2DM-associated neurodegeneration, Alzheimer's disease
Sodium Iodate	IV injection of NaIO <sub>3</sub> (20-40mg/kg)	Increased 4-HNE in RPE and photoreceptors; oxidative stress markers	Retinal degeneration, AMD models, oxidative stress mechanisms

Model Type	Induction Method	Key 4-HNE Findings	Applications
<b>SOD1 Mutant Mice</b>	Transgenic expression of mutant SOD1	4-HNE accumulation in motor neurons; protein aggregation	Amyotrophic lateral sclerosis, motor neuron diseases
<b>Direct 4-HNE Application</b>	In vitro: 1-50 $\mu$ M; In vivo: intracerebral injection	Concentration-dependent effects on signaling and cytotoxicity	Mechanistic studies of 4-HNE toxicity and signaling
<b>ALDH Knockout Models</b>	Genetic deletion of ALDH isoforms	Impaired 4-HNE clearance; enhanced neurodegeneration	Detoxification pathway studies, therapeutic screening

## 4-HNE-Mediated Signaling Pathways in Neurodegeneration

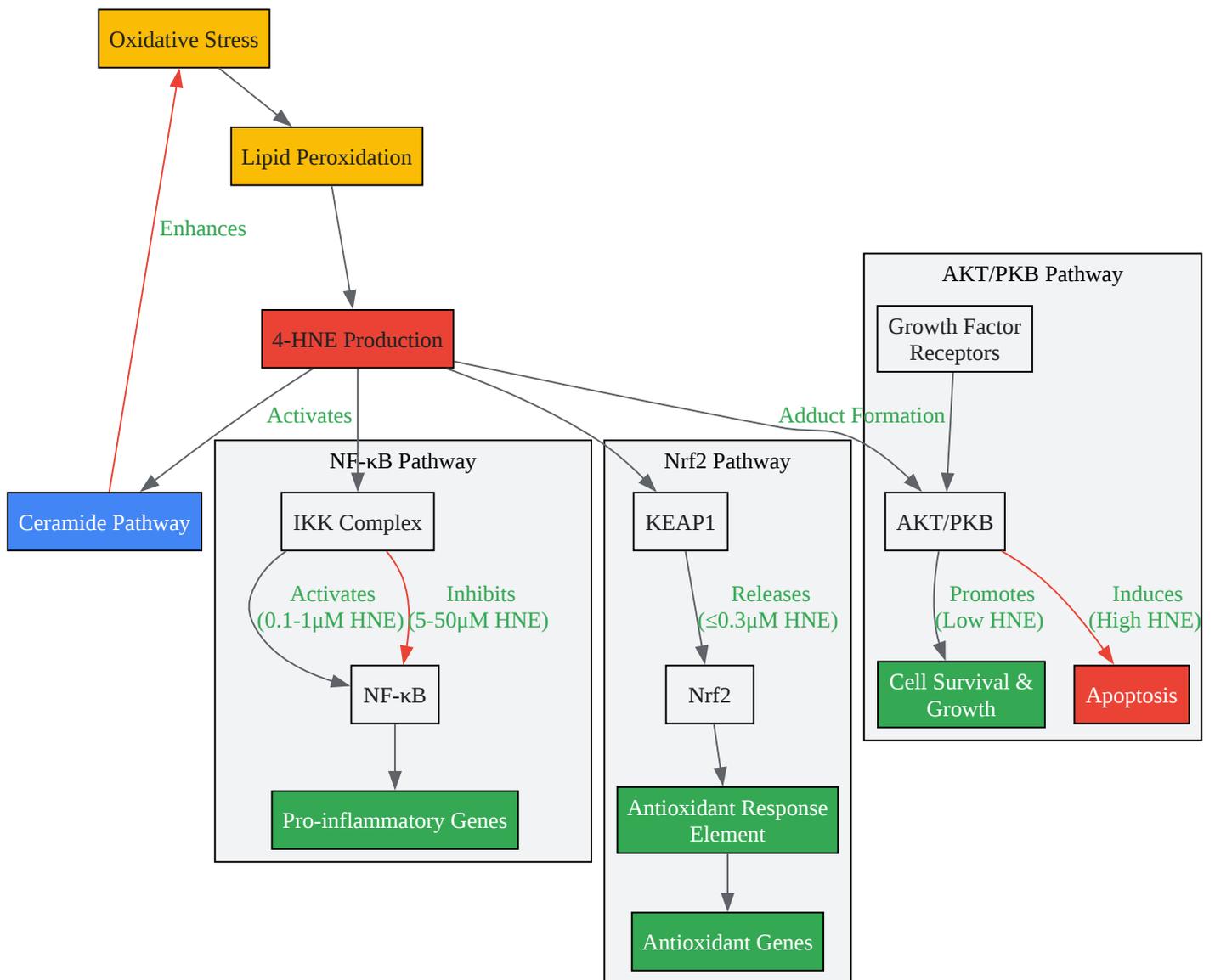
### Key Signaling Pathways Affected by 4-HNE

**4-HNE exerts diverse effects** on cellular signaling pathways through its electrophilic properties, enabling it to form covalent adducts with key signaling proteins. The concentration-dependent effects of 4-HNE create a complex signaling landscape where low physiological levels regulate normal cellular processes, while elevated pathological levels disrupt homeostasis and promote neurodegeneration.

The **NF- $\kappa$ B signaling pathway** demonstrates the concentration-dependent duality of 4-HNE effects. At low concentrations (0.1-1 $\mu$ M), 4-HNE activates NF- $\kappa$ B signaling by forming adducts with IKK and I $\kappa$ B, leading to increased NF- $\kappa$ B activity in human fibroblast cells, raw 246.7 cells, and vascular smooth muscle cells [3]. This low-level activation may contribute to the chronic inflammatory state termed "inflammaging" observed in elderly individuals. In contrast, at higher concentrations (5-50 $\mu$ M), 4-HNE inhibits I $\kappa$ B $\alpha$  degradation and phosphorylation, possibly through inhibition of IKKs, resulting in suppression of both basal and inducible NF- $\kappa$ B activity [3]. This complex concentration-dependent regulation positions 4-HNE as a potential modulator of age-related inflammatory signaling in neurodegeneration.

The **Nrf2 signaling pathway**, a master regulator of antioxidant responses, represents another key target of 4-HNE-mediated regulation. Studies have demonstrated that 4-HNE can activate Nrf2 signaling at concentrations  $\leq 0.3\mu\text{M}$  through multiple mechanisms including activation of atypical protein kinase C  $\alpha$  (aPKC $\alpha$ ), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) [3]. This Nrf2 activation induces expression of antioxidant and detoxification enzymes, creating a feedback loop that helps restrain 4-HNE production and enhance cellular protection against oxidative stress. The age-related decline in Nrf2 responsiveness to stimuli may be influenced by chronic 4-HNE exposure, contributing to increased vulnerability to neurodegeneration in aging [3].

The **AKT/PKB signaling pathway**, which plays central roles in cell survival, growth, apoptosis, protein synthesis, and energy metabolism, is significantly modulated by 4-HNE. Through adduct formation with AKT and upstream regulators, 4-HNE can influence numerous downstream processes relevant to neurodegeneration. Additionally, 4-HNE impacts **ceramide-mediated pathways**, as demonstrated in the high-fat diet and nitrosamine model where combined treatment significantly upregulated pro-ceramide genes [5]. Since ceramides cause insulin resistance, oxidative stress, and neurodegeneration, this pathway represents an important mechanism linking 4-HNE to metabolic dysregulation in neurodegenerative diseases.



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*Diagram 1: 4-HNE-mediated signaling pathways in neurodegeneration. The diagram illustrates the concentration-dependent effects of 4-HNE on key signaling pathways including NF- $\kappa$ B, Nrf2, and AKT/PKB, along with ceramide-mediated pathways that contribute to oxidative stress and neurodegeneration.*

## 4-HNE in Protein Aggregation and Mitochondrial Dysfunction

**4-HNE directly promotes** the formation of toxic protein aggregates characteristic of neurodegenerative diseases through covalent modification of key proteins. In Alzheimer's disease, 4-HNE modifies tau protein, enhancing its propensity to form neurofibrillary tangles, and promotes amyloid- $\beta$  aggregation by adduct formation [2]. The presence of 4-HNE in both neurofibrillary tangles and senile plaques suggests its active involvement in AD pathology rather than being merely a secondary consequence. In Parkinson's disease, 4-HNE modification of  $\alpha$ -synuclein increases its oligomerization and formation of Lewy bodies, the pathological hallmark of PD [2] [7]. Similarly, in amyotrophic lateral sclerosis, 4-HNE adducts are found in protein aggregates within motor neurons, contributing to neuronal dysfunction and death.

**Mitochondrial dysfunction** represents another critical mechanism of 4-HNE-mediated neurodegeneration. 4-HNE directly impairs mitochondrial function by inhibiting key enzymes in the electron transport chain, including complexes I, II, and III, leading to reduced ATP production and increased reactive oxygen species generation [4]. This mitochondrial impairment creates a vicious cycle where initial oxidative stress generates 4-HNE, which then further damages mitochondria, amplifying the oxidative insult. 4-HNE also induces mitochondrial membrane permeabilization, promoting the release of pro-apoptotic factors such as cytochrome c and triggering caspase-dependent apoptosis [4]. These combined effects on mitochondrial function and cell death pathways position 4-HNE as a central mediator of neuronal loss across multiple neurodegenerative conditions.

## Therapeutic Screening and Intervention Strategies

### Targeting 4-HNE with Antioxidant Approaches

**Therapeutic strategies** targeting 4-HNE-mediated toxicity in neurodegenerative diseases focus on multiple approaches, including prevention of 4-HNE formation, enhancement of its detoxification, and direct

scavenging of formed 4-HNE.

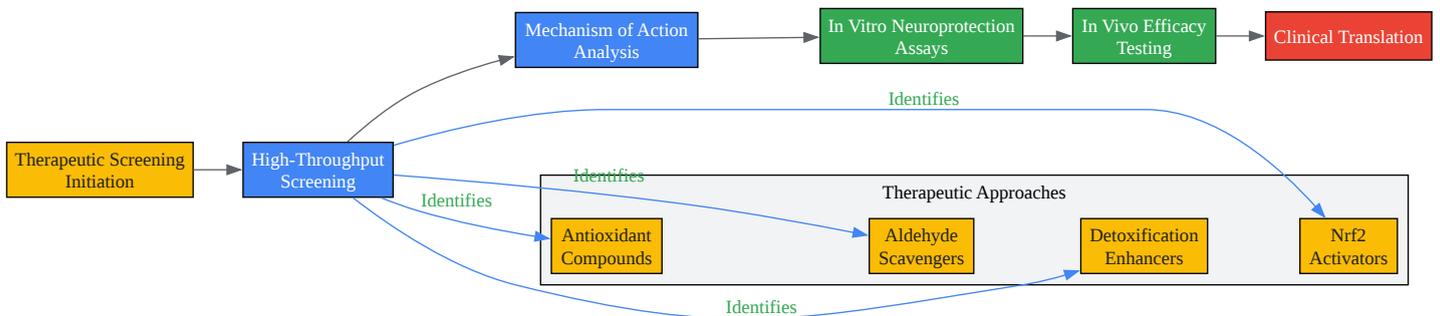
- **Antioxidant Compounds:** Traditional antioxidants such as vitamin E ( $\alpha$ -tocopherol), vitamin C, and glutathione precursors have shown potential in reducing 4-HNE formation by preventing lipid peroxidation. Vitamin E, being lipid-soluble, incorporates into cellular membranes where it interrupts the chain reaction of lipid peroxidation, thereby reducing 4-HNE generation. N-acetylcysteine serves as a precursor for glutathione, enhancing the capacity of this critical 4-HNE detoxification system [1] [4].
- **Aldehyde Scavengers:** Specific hydrazine-based compounds such as phenelzine and hydralazine have demonstrated efficacy in trapping 4-HNE and related reactive aldehydes. These compounds form stable adducts with 4-HNE, preventing its interaction with cellular macromolecules. Primary amine-containing compounds including metformin and novel synthetic agents have also shown promise as aldehyde scavengers in experimental models [4].
- **Enhancement of Detoxification Systems:** Strategies to boost the activity of enzymes responsible for 4-HNE metabolism represent another therapeutic approach. Induction of **glutathione S-transferases (GSTs)** and **aldo-keto reductases (AKRs)** through Nrf2 activation enhances 4-HNE conjugation and reduction, respectively. Similarly, upregulation of **aldehyde dehydrogenases (ALDHs)** promotes 4-HNE oxidation to the less toxic 4-hydroxynonenoic acid [1] [4].

## Novel Therapeutic Screening Platforms

**Advanced screening systems** have been developed to identify compounds that inhibit lipid peroxidation and trap lipid-derived radicals, providing platforms for discovering novel therapeutics targeting 4-HNE-mediated pathology.

- **Radical-Trapping Antioxidant (RTA) Screening:** A novel high-throughput screening technique targets lipid radicals using competitive reactions between library compounds and a profluorescence nitroxide probe. This system effectively identifies RTA compounds that inhibit lipid peroxidation, thereby preventing 4-HNE formation. This approach has identified methyldopa as a hit compound that ameliorated pathological features in models of retinal damage and bilateral common carotid artery stenosis [8].

- **Nrf2 Activators:** Compounds that activate the Nrf2 pathway represent a promising therapeutic strategy for reducing 4-HNE-mediated damage. **Dimethyl fumarate**, approved for multiple sclerosis, and natural compounds such as **sulforaphane** from broccoli sprouts, induce Nrf2-mediated expression of antioxidant and detoxification enzymes. These approaches enhance cellular capacity to manage 4-HNE and other reactive aldehydes, potentially slowing neurodegeneration [9].
- **Multi-Targeted Approaches:** Given the complexity of neurodegenerative diseases, combination therapies targeting multiple aspects of 4-HNE pathology may prove most effective. These might include mitochondria-targeted antioxidants (e.g., MitoQ, SS-31) to reduce 4-HNE formation at its source, combined with aldehyde scavengers and Nrf2 activators to manage 4-HNE that does form. Emerging technologies such as nanoparticle-based delivery systems for antioxidants and CRISPR-based approaches to enhance antioxidant gene expression offer promising future directions [9].



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*Diagram 2: Therapeutic screening workflow and intervention strategies for 4-HNE-mediated neurodegeneration. The diagram outlines the process from high-throughput screening to clinical translation, highlighting major therapeutic approaches for targeting 4-HNE pathology.*

## Conclusion and Future Perspectives

**4-HNE has emerged** as a critical mediator of oxidative stress-induced neurodegeneration with roles in multiple pathogenic mechanisms including protein aggregation, mitochondrial dysfunction, impaired insulin signaling, and activation of cell death pathways. The experimental protocols outlined in this document provide standardized methodologies for detecting and quantifying 4-HNE in various experimental systems, while the summarized models offer platforms for investigating 4-HNE mechanisms and testing therapeutic interventions. As research progresses, several emerging areas deserve particular attention.

**Personalized medicine approaches** that account for individual variations in 4-HNE metabolism and detoxification capacity may enhance therapeutic efficacy. Genetic polymorphisms in ALDH, GST, and AKR enzymes significantly influence an individual's ability to handle 4-HNE and related reactive aldehydes, potentially explaining differential susceptibility to neurodegenerative diseases. Future therapeutic strategies may include **pharmacogenetic considerations** to match patients with appropriate interventions based on their metabolic profile [1] [4].

**Advanced biomarker development** focusing on specific 4-HNE-protein adducts rather than total 4-HNE levels may provide more precise diagnostic and prognostic information. Mass spectrometry-based methods to identify specific protein targets of 4-HNE modification in biofluids could yield novel biomarkers for early detection and monitoring of neurodegenerative disease progression. The development of **molecular imaging probes** for 4-HNE could enable non-invasive assessment of lipid peroxidation in the human brain, providing a powerful tool for both research and clinical applications [9].

The growing understanding of 4-HNE's roles in neurodegenerative diseases continues to highlight its importance as a therapeutic target and biomarker. By applying the standardized protocols and models described in these application notes, researchers can advance our understanding of 4-HNE-mediated neurodegeneration and contribute to the development of effective interventions for these devastating diseases.

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